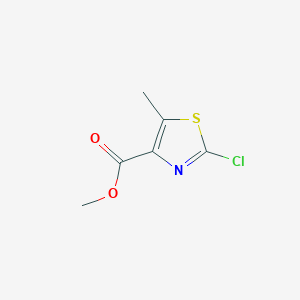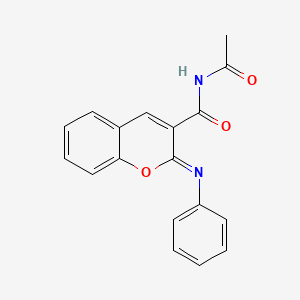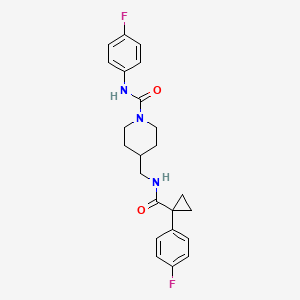
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropane carboxamide group, and two fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Carboxamide Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with a suitable cyclopropanation reagent, such as diazomethane, under controlled conditions to form the cyclopropane carboxylic acid derivative.
Amidation Reaction: The cyclopropane carboxylic acid derivative is then reacted with piperidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Coupling: The intermediate is then coupled with 4-fluorophenylamine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amide reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through ionic or hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
- N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
- N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
Uniqueness
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is unique due to its dual fluorophenyl groups and the presence of a cyclopropane ring, which may confer distinct steric and electronic properties compared to other similar compounds. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(4-fluorophenyl)-4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-18-3-1-17(2-4-18)23(11-12-23)21(29)26-15-16-9-13-28(14-10-16)22(30)27-20-7-5-19(25)6-8-20/h1-8,16H,9-15H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGXEDBBKNUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one](/img/structure/B2901579.png)
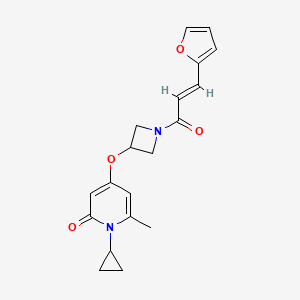

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B2901583.png)


![3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901588.png)
![5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901589.png)
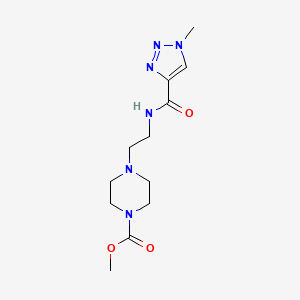
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B2901595.png)
![Ethyl 3-[4-(3-ethoxy-2-methyl-3-oxopropanoyl)phenyl]-2-methyl-3-oxopropanoate](/img/structure/B2901599.png)
